molecular formula C14H15Cl2NO B5789667 N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide

N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide

Cat. No. B5789667
M. Wt: 284.2 g/mol
InChI Key: VNCDXHHOXQHAOV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide selectively blocks the T-type calcium channels by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the neuron, which reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and neuropathic pain in animal models.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to reduce neuronal excitability, which can lead to a decrease in seizures and neuropathic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide in lab experiments is its selectivity for T-type calcium channels. This allows for the specific targeting of these channels, which can provide insights into their role in various neurological disorders. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several future directions for the use of N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide in scientific research. One potential application is the study of the role of T-type calcium channels in Alzheimer's disease. Additionally, this compound could be used to study the effects of T-type calcium channel blockers on other physiological processes, such as cardiac function. Finally, the development of more selective T-type calcium channel blockers could lead to the development of new therapies for neurological disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide involves the reaction of cyclopentylamine with 2,4-dichlorophenylacryloyl chloride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-cyclopentyl-3-(2,4-dichlorophenyl)acrylamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the T-type calcium channels, which are involved in the regulation of neuronal excitability. This compound has been used to study the role of T-type calcium channels in various neurological disorders, such as epilepsy, neuropathic pain, and Parkinson's disease.

properties

IUPAC Name

(E)-N-cyclopentyl-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-11-7-5-10(13(16)9-11)6-8-14(18)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCDXHHOXQHAOV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cyclopentyl-3-(2,4-dichlorophenyl)prop-2-enamide

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